N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

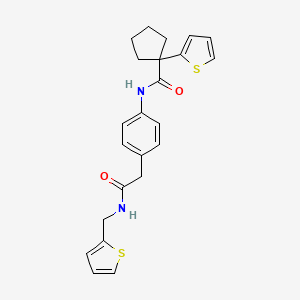

N-(4-(2-Oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide core substituted with two thiophen-2-yl groups. The structure comprises:

- Cyclopentanecarboxamide backbone: Provides conformational rigidity and influences lipophilicity.

- Thiophen-2-yl substituents: Both the cyclopentane ring and the ethylphenyl side chain feature thiophene moieties, which enhance π-π stacking interactions and metabolic stability.

Properties

IUPAC Name |

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S2/c26-21(24-16-19-5-3-13-28-19)15-17-7-9-18(10-8-17)25-22(27)23(11-1-2-12-23)20-6-4-14-29-20/h3-10,13-14H,1-2,11-12,15-16H2,(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWWXSHPJSSUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities. This compound belongs to a class of molecules characterized by the presence of thiophene and cyclopentanecarboxamide moieties, which have been linked to various pharmacological effects. This article explores the biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of this compound is C23H24N2O2S2, with a molecular weight of 424.6 g/mol. The compound features a thiophene ring, an amide group, and a cyclopentane structure, which contribute to its unique reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O2S2 |

| Molecular Weight | 424.6 g/mol |

| CAS Number | 1207024-11-0 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole and thiophene derivatives have been documented to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

In one study, related thiazole compounds showed minimum inhibitory concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various bacterial strains, suggesting that the structural components of these compounds contribute to their efficacy .

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Thiazole derivatives have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant further investigation.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the therapeutic potential of this compound. Compounds containing thiophene and thiazole rings have demonstrated the ability to inhibit enzymes involved in critical biological pathways . For example, enzyme assays could reveal whether this compound acts as a competitive or noncompetitive inhibitor against specific targets associated with disease states.

Case Studies

Several case studies highlight the biological activity of related compounds:

- Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for antimicrobial activity against multiple pathogens. The study found that certain derivatives exhibited potent activity with MIC values comparable to standard antibiotics .

- Inhibition Studies : Research on thiophene-containing compounds demonstrated their ability to inhibit key enzymes in cancer metabolism, suggesting that structural modifications could enhance their therapeutic profiles .

- Docking Studies : Computational docking studies have been employed to predict the binding affinity of similar compounds with target proteins involved in cancer progression, providing insights into their mechanism of action .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with thiophene moieties often exhibit significant anticancer properties. For instance, similar compounds have been tested against various cancer cell lines, showing promising cytotoxic effects while maintaining lower toxicity towards normal cells. The compound may exhibit comparable properties, potentially serving as a lead compound for the development of new anticancer agents .

Mechanism of Action

The mechanism by which such compounds exert their anticancer effects typically involves the inhibition of key cellular pathways that regulate cell proliferation and survival. For example, studies have shown that derivatives of thiophene can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Pharmacological Studies

Pharmacological studies are crucial for understanding the therapeutic potential of this compound. Investigations into its pharmacokinetics, bioavailability, and interaction with biological targets are necessary to evaluate its efficacy and safety profile in clinical settings.

Materials Science

Polymer Chemistry

The incorporation of thiophene-based compounds into polymer matrices can enhance the electrical conductivity and thermal stability of materials. This is particularly relevant in the development of organic electronics, where such compounds are used as dopants or as building blocks for conductive polymers .

Nanocomposites

Recent advancements have shown that integrating thiophene derivatives into nanocomposite structures can improve mechanical properties and introduce unique optical characteristics. These materials have applications in sensors, photovoltaic devices, and other electronic components.

Agricultural Chemistry

Pesticidal Properties

Compounds containing thiophene rings have been explored for their potential use as pesticides or herbicides. Their ability to disrupt biological processes in pests makes them suitable candidates for developing new agrochemicals that are less harmful to non-target organisms .

Growth Regulators

There is also interest in using such compounds as plant growth regulators. Their application could enhance growth rates or stress resistance in crops, contributing to improved agricultural yields.

Data Tables

Case Studies

-

Anticancer Evaluation

A study evaluated a series of thiophene-containing compounds against breast cancer cell lines (MCF-7, T47-D). The results indicated significant growth inhibition compared to standard treatments like paclitaxel, highlighting the need for further development of these compounds as anticancer agents . -

Material Development

Research on polymer composites incorporating thiophene derivatives showed enhanced mechanical strength and thermal stability, demonstrating their utility in advanced material applications such as flexible electronics . -

Agricultural Application Trials

Field trials assessing the efficacy of thiophene-based pesticides showed promising results in controlling common agricultural pests while minimizing impact on beneficial insect populations, suggesting a viable path for sustainable agriculture practices .

Comparison with Similar Compounds

Key Compounds:

Compound 17 () : 4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide.

- Structural Differences : Replaces the cyclopentanecarboxamide with a butanamide chain and a trifluoromethylphenyl group.

- Implications : The electron-withdrawing CF₃ group may enhance binding affinity to hydrophobic pockets but reduce solubility compared to the thiophene-rich target compound .

5-Amino-1-[2-(4-methylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide (): Structural Differences: Substitutes the cyclopentane ring with a triazole core.

Table 1: Structural and Functional Comparison

Target Compound vs. Spiro Carboxamides ()

- Synthesis: The target compound’s synthesis likely involves multi-step amidation and ketone formation, whereas describes a green-chemistry approach using thiocarbohydrazide and ketones under ethanol at room temperature.

- Characterization : Both compounds use FT-IR and NMR for validation. The target’s thiophene C–H stretching (3070–3036 cm⁻¹) and cyclopentane CH₂ signals (2.90–1.10 ppm in ¹H-NMR) mirror the spiro compounds’ spectral data .

Crystallinity and Stability ()

The patent in highlights the importance of crystalline forms for carboxamide derivatives. The target’s dual thiophene groups may promote crystal packing via sulfur-mediated interactions .

Pharmacological Potential vs. Arylpiperazines ()

Compounds with arylpiperazine moieties (e.g., ’s Compound 18) often target CNS receptors.

Q & A

Basic Research Question

- FT-IR : Identifies functional groups (e.g., C=O at 1690–1710 cm⁻¹, C–S–C at 748 cm⁻¹) and confirms cyclization by tracking the disappearance of C=S bands (1280–1160 cm⁻¹) .

- ¹H/¹³C NMR : Assign aromatic protons (δ 8.30–7.20 ppm), NH/CH₂ groups (δ 4.60–3.70 ppm), and cyclopentane/cyclohexane carbons (δ 23–42 ppm). DEPT-135 distinguishes CH₂ groups in spiro systems .

- HRMS : Validates molecular weight and fragmentation patterns for purity assessment .

How can the proposed reaction mechanism (nucleophilic attack and cyclization) be experimentally validated?

Advanced Research Question

- Intermediate Isolation : Use quenching at reaction intervals to isolate intermediates (e.g., thiohydrazone) for NMR/IR analysis.

- Kinetic Studies : Monitor reaction progress via time-resolved spectroscopy to confirm nucleophilic attack rates.

- Isotopic Labeling : Introduce ¹³C-labeled carbonyl groups in ketones to trace cyclization pathways via ¹³C NMR .

What advanced strategies improve reaction yields for thiophene-containing carboxamides?

Advanced Research Question

- Microwave-Assisted Synthesis : Enhances reaction efficiency via rapid, uniform heating (e.g., cyclohexanone/sulfur mixtures with Al₂O₃ catalysts) .

- Solvent-Free Conditions : Reduces side reactions and purification steps, as demonstrated in spiro-carboxamide syntheses .

- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) to accelerate imine formation in cyclization steps .

How can computational methods predict metabolic stability and reactivity?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites susceptible to oxidation .

- Molecular Docking : Models interactions with metabolic enzymes (e.g., aldehyde oxidase) to assess binding affinity and degradation pathways .

- MD Simulations : Evaluates solvation effects and conformational stability in physiological environments .

How should conflicting spectral data (e.g., unexpected C=O bands) be resolved?

Advanced Research Question

- Repurification : Recrystallize or chromatograph the compound to remove impurities affecting absorption bands.

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns ambiguous peaks (e.g., distinguishing aromatic vs. aliphatic CH groups) .

- Comparative Analysis : Cross-reference with analogs (e.g., spiro-cyclopentane vs. cyclohexane derivatives) to identify structural anomalies .

What strategies enhance biological activity while maintaining solubility in derivative design?

Advanced Research Question

- Polar Substituents : Introduce hydroxyl or sulfonamide groups to improve aqueous solubility without disrupting thiophene-mediated binding .

- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity to guide rational design .

- Prodrug Approaches : Mask carboxyl groups with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .

How can researchers ensure reproducibility in synthetic protocols?

Advanced Research Question

- Detailed Experimental Logs : Document exact stoichiometry, solvent grades, and stirring rates (e.g., 24-hour stirring in ethanol for cyclization) .

- Microanalysis Validation : Report elemental analysis (C, H, N, S) within ±0.4% of theoretical values to confirm purity .

- Peer Validation : Share spectral data (e.g., NMR assignments) in open-access repositories for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.